2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one
Description
This compound features a pyridazin-3(2H)-one core substituted at position 6 with a thiomorpholine group and at position 2 with a 2-oxoethyl linker connected to a 4-(2-methoxyphenyl)piperazine moiety. Its structural complexity suggests applications in medicinal chemistry, particularly targeting serotonin or dopamine receptors, given the prevalence of piperazine derivatives in psychopharmacology .
Properties
Molecular Formula |
C21H27N5O3S |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-6-thiomorpholin-4-ylpyridazin-3-one |
InChI |
InChI=1S/C21H27N5O3S/c1-29-18-5-3-2-4-17(18)23-8-10-25(11-9-23)21(28)16-26-20(27)7-6-19(22-26)24-12-14-30-15-13-24/h2-7H,8-16H2,1H3 |
InChI Key |
OEANKIYPGWHUKX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C(=O)C=CC(=N3)N4CCSCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the Piperazine Derivative: This step involves the reaction of 2-methoxyphenylamine with piperazine under controlled conditions to form the 2-methoxyphenylpiperazine intermediate.
Attachment of the Pyridazinone Core: The intermediate is then reacted with a pyridazinone derivative in the presence of a suitable catalyst to form the desired compound.
Incorporation of the Thiomorpholine Ring:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Formation of the Pyridazinone Core
Pyridazin-3(2H)-one derivatives are typically synthesized via cyclization of diamine precursors with ketones or carbonyl compounds. For example, a diamine (e.g., hydrazine derivative) could react with a ketone to form the six-membered ring .
Attachment of the Piperazinyl-Oxoethyl Side Chain
The 2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl group may involve:
-
Condensation reactions between a piperazine derivative and a ketone (e.g., glyoxylic acid) to form the oxoethyl linker.
-
Coupling reactions (e.g., EDC-mediated coupling) to attach the side chain to the pyridazinone core.
Reaction Conditions and Reagents
Structural and Functional Insights
The compound’s piperazine-thiomorpholine dual substituents suggest potential ligand-receptor interactions in biological systems. The oxoethyl group may act as a hydrogen bond donor , enhancing binding affinity.
Challenges and Considerations
-
Regioselectivity : Position 6 of the pyridazinone core requires precise activation for substituent attachment.
-
Stability : The thiomorpholine ring may undergo oxidation or degradation under harsh reaction conditions.
-
Purification : Multi-step syntheses necessitate rigorous chromatographic purification to isolate the final product.
References : Chemsrc (2024). 2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)pyridazin-3(2H)-one. EvitaChem (2025). Synthesis of 6-(2-chlorophenyl)-2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}pyridazin-3(2H)-one. Patent WO2005111018A1 (2005). Pyridazinone derivatives and their synthesis.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its interactions with biological macromolecules.
Mechanism of Action
The compound exerts its effects primarily through interaction with alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors that play a crucial role in the contraction of smooth muscles in blood vessels and other tissues. By binding to these receptors, the compound can modulate physiological responses such as vasoconstriction and neurotransmitter release .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Structural and Conformational Analysis
- Fluorophenyl analog: The morpholine ring adopts a chair conformation, while the piperazine ring is puckered. Dihedral angles between the pyridazinone core and phenyl groups are 28.03° (morpholine-phenyl) and 77.46° (fluorophenyl-pyridazinone), influencing molecular packing .
- Target compound: The thiomorpholine’s sulfur atom likely increases bond length (C–S ≈ 1.81 Å vs. The 2-methoxy group may sterically hinder piperazine-phenyl rotation, reducing conformational flexibility compared to the fluorophenyl analog.
Pharmacological Implications
- Fluorophenyl analog: Bioactivity data are unspecified, but piperazine-morpholine hybrids are known for CNS receptor modulation (e.g., 5-HT₁A antagonism) .
- Target compound : The 2-methoxy group may enhance binding to serotonin receptors (e.g., 5-HT₂A) due to increased electron density, while thiomorpholine’s lipophilicity could improve blood-brain barrier penetration .
Biological Activity
The compound 2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one is a pyridazinone derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C22H24N4O3S . Its structure includes a pyridazine ring, a piperazine moiety, and a thiomorpholine group, which are known to contribute to its biological activities.
Research indicates that compounds with similar structures often interact with various biological targets:
- G Protein-Coupled Receptors (GPCRs) : Many piperazine derivatives modulate GPCR activity, influencing pathways involved in neurotransmission and cellular signaling .
- Kinase Inhibition : The presence of the pyridazine ring suggests potential inhibition of kinase pathways, which are crucial in cancer progression and other diseases .
- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains, indicating potential use as antibacterial agents .
Biological Activity Overview
Antibacterial Efficacy
A study evaluated the antibacterial activity of similar piperazine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones, suggesting that modifications in structure can enhance antibacterial properties. For instance, compounds derived from thiomorpholine showed improved efficacy against resistant strains .
Anticancer Properties
In another investigation, derivatives of pyridazine were tested for their ability to inhibit tumor growth in vitro. The results demonstrated that compounds targeting Aurora kinases significantly reduced cell viability in cancer cell lines, highlighting the therapeutic potential of this class of compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
